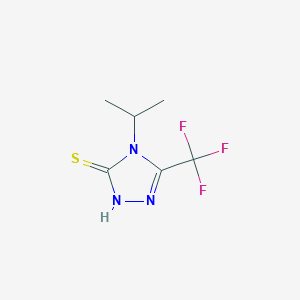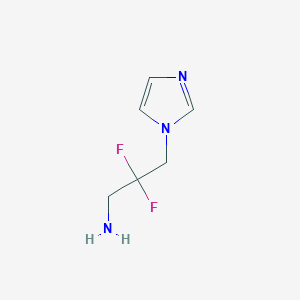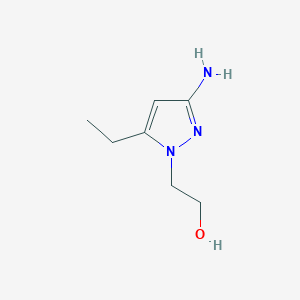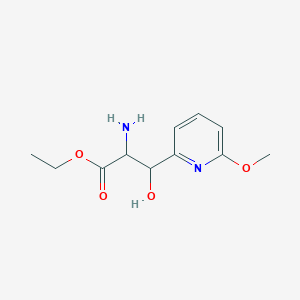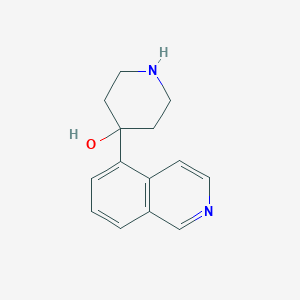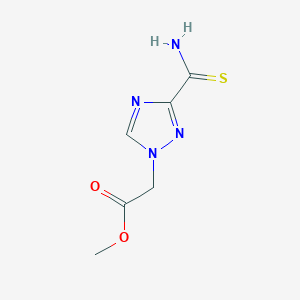
methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis can be scaled up using continuous-flow conditions. This method is atom-economical, highly selective, and environmentally benign, avoiding chromatography and isolation steps .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
Methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Methyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate: This compound has a similar triazole ring but lacks the carbamothioyl group.
2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound is similar but has a carboxylic acid group instead of the methyl ester.
Uniqueness
Methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the carbamothioyl and acetate groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1193387-92-6 |
|---|---|
Fórmula molecular |
C6H8N4O2S |
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
methyl 2-(3-carbamothioyl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C6H8N4O2S/c1-12-4(11)2-10-3-8-6(9-10)5(7)13/h3H,2H2,1H3,(H2,7,13) |
Clave InChI |
DTGUVNAYYOPYGT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C=NC(=N1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



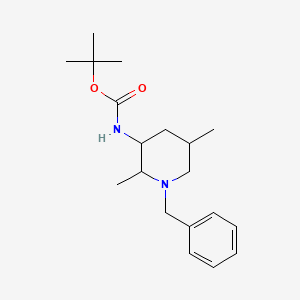
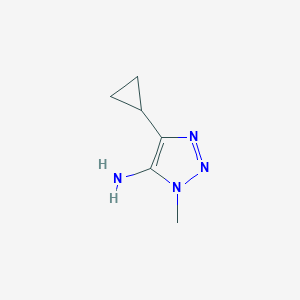
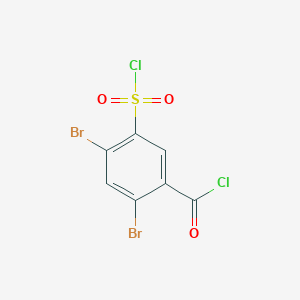
![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)
